molecular formula C13H8Cl4 B12663505 1,1'-Methylenebis(2,4-dichlorobenzene) CAS No. 84604-89-7

1,1'-Methylenebis(2,4-dichlorobenzene)

Cat. No.: B12663505
CAS No.: 84604-89-7
M. Wt: 306.0 g/mol
InChI Key: WVWJQTPTXDYDCM-UHFFFAOYSA-N
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Description

These compounds are typically used in polymer production, adhesives, and industrial coatings due to their stability and reactivity .

Properties

CAS No.

84604-89-7

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2

InChI Key

WVWJQTPTXDYDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,4-dichlorobenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,4-dichlorobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(2,4-dichlorobenzene) follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis(2,4-dichlorobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,1’-Methylenebis(2,4-dichlorobenzene) is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in the development of new materials and chemical processes .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the toxicity and environmental impact of similar substances .

Industry: Industrially, 1,1’-Methylenebis(2,4-dichlorobenzene) is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the durability and performance of these products .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2,4-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylene bridge play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

4,4'-Methylenebis(2-chloroaniline) (MOCA)

  • Structure : A methylene bridge connects two 2-chloroaniline groups.
  • CAS : 101-14-4 .
  • Properties: Molecular formula: C₁₃H₁₂Cl₂N₂. High thermal stability; melting point ~100–110°C. Known carcinogen with occupational exposure limits (e.g., <0.003 mg/m³ in some jurisdictions) .
  • Applications : Curing agent in polyurethane elastomers .

Comparison : Unlike MOCA, 1,1'-Methylenebis(2,4-dichlorobenzene) lacks amine groups, reducing its reactivity in polymer curing but increasing hydrophobicity. Chlorine substituents at the 2,4-positions may enhance environmental persistence compared to MOCA’s 2-chloroaniline groups .

4,4'-Methylenebis(3-chloro-2,6-diethylaniline)

  • CAS : 30273-39-3 .
  • Structure : Features ethyl groups and chlorine atoms on the aromatic rings.
  • Properties: Similarity score: 0.90 to MOCA .
  • Applications : Likely used in high-performance polymers requiring flexibility and chemical resistance.

However, both compounds share risks associated with chlorinated aromatic structures, such as environmental persistence .

4,4'-Methylenebis(2-methylaniline)

  • CAS: Not explicitly listed (referenced as 2:589 in ).
  • Structure : Methyl groups at the 2-position instead of chlorine.
  • Properties :
    • Lower molecular weight (C₁₅H₁₈N₂) and reduced halogen content.
    • Less toxic than chlorinated analogs but still regulated due to aromatic amine hazards .
  • Applications : Intermediate in dye and resin synthesis.

Comparison : Replacement of chlorine with methyl groups reduces toxicity but also decreases thermal and chemical stability compared to 1,1'-Methylenebis(2,4-dichlorobenzene) .

1,1'-Methylenebis(4-isocyanatobenzene)

  • CAS : 9016-87-9 .
  • Structure : Methylene-linked isocyanate groups.
  • Properties :
    • Highly reactive; used in polyurethane foam production.
    • Acute respiratory hazards due to isocyanate functionality.
  • Applications : Industrial adhesives and insulation materials.

Comparison : The isocyanate groups confer distinct reactivity and toxicity (e.g., respiratory sensitization) compared to the inert chlorine substituents in 1,1'-Methylenebis(2,4-dichlorobenzene) .

Research Findings and Environmental Impact

  • Persistence : Chlorinated methylenebis compounds (e.g., MOCA) are resistant to biodegradation, posing long-term environmental risks .
  • Regulatory Status: Compounds like MOCA are heavily regulated under REACH and OSHA guidelines, while non-amine variants may fall under broader VOC regulations .

Biological Activity

1,1'-Methylenebis(2,4-dichlorobenzene), commonly known as methylene bis(2,4-dichlorophenol), is an organic compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, toxicity, and environmental impact.

Chemical Structure and Properties

1,1'-Methylenebis(2,4-dichlorobenzene) is a bisphenolic compound characterized by two 2,4-dichlorophenol moieties linked by a methylene bridge. Its chemical formula is C13H8Cl4C_{13}H_{8}Cl_{4}, and it has a molecular weight of approximately 295.01 g/mol. The compound is known for its hydrophobic nature and stability under various environmental conditions.

Antimicrobial Activity

Research indicates that 1,1'-Methylenebis(2,4-dichlorobenzene) exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the minimum inhibitory concentration (MIC) of several chlorinated compounds found that this compound effectively inhibited the growth of gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The results are summarized in Table 1.

Compound MIC (µg/ml) Target Organism
1,1'-Methylenebis(2,4-dichlorobenzene)200Bacillus subtilis
1,2-Dichlorobenzene400Staphylococcus aureus
2,4-Dichlorophenol100Escherichia coli

This antimicrobial activity is attributed to the halogenated phenolic structure, which disrupts microbial cell membranes and inhibits essential metabolic processes.

Toxicological Profile

The toxicological profile of 1,1'-Methylenebis(2,4-dichlorobenzene) suggests potential health risks associated with exposure. Studies have reported acute effects such as headaches, nausea, and dizziness following inhalation or ingestion. Chronic exposure has been linked to liver and kidney damage in animal models. The LD50 (lethal dose for 50% of the population) for oral exposure in rats ranges from 1516 to 2138 mg/kg body weight .

Case Studies

A notable case study involved occupational exposure among workers in industries utilizing chlorinated solvents. Monitoring revealed elevated levels of 1,1'-Methylenebis(2,4-dichlorobenzene) in blood samples, correlating with reported symptoms of toxicity. This highlights the need for stringent safety measures in workplaces handling this compound.

Environmental Impact

The environmental persistence of 1,1'-Methylenebis(2,4-dichlorobenzene) raises concerns regarding its bioaccumulation in aquatic ecosystems. Research indicates that it does not readily degrade under anaerobic conditions and can accumulate in the fatty tissues of aquatic organisms .

Biodegradation Studies

Studies on the biodegradation of similar compounds suggest variable results; some studies report negligible degradation rates while others indicate partial breakdown under aerobic conditions. For instance:

Compound Biodegradation (%) Condition
Methylene bis(2,4-dichlorophenol)18% after 14 daysAerobic conditions
1,2-DichlorobenzeneNo significant degradation observedAnaerobic conditions

These findings underscore the need for further research on the environmental fate of methylene bis(2,4-dichlorophenol).

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